molecular formula C23H21NO4 B11107622 2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-3-methylbutanoic acid CAS No. 190438-88-1

2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-3-methylbutanoic acid

Cat. No.: B11107622
CAS No.: 190438-88-1
M. Wt: 375.4 g/mol
InChI Key: AKFSMLYJKZHSPM-UHFFFAOYSA-N
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Description

2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-3-methylbutanoic acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-3-methylbutanoic acid involves multiple steps, including regioselective alkylation, cyclocondensation, and various other reactions. For instance, one of the synthetic routes involves the regioselective alkylation of a precursor compound with ethyl bromoacetate, followed by treatment with hydrazine hydrate to form an intermediate hydrazide . Subsequent reactions with carbon disulfide and potassium hydroxide yield an oxadiazole intermediate, which undergoes further transformations to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, bases, and reaction temperatures. For example, ethanol is often used as a solvent, and triethylamine as a base, to facilitate the alkylation reactions .

Chemical Reactions Analysis

Types of Reactions

2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-3-methylbutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, carbon disulfide, potassium hydroxide, and ethyl bromoacetate . Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with ethyl bromoacetate and hydrazine hydrate can yield hydrazide intermediates, which can be further transformed into oxadiazole derivatives .

Scientific Research Applications

2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of pyrroloanthracene and related structures. Examples include:

Uniqueness

What sets 2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-3-methylbutanoic acid apart is its unique combination of functional groups and its potential for diverse chemical transformations. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

190438-88-1

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

IUPAC Name

2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoic acid

InChI

InChI=1S/C23H21NO4/c1-11(2)20(23(27)28)24-21(25)18-16-12-7-3-4-8-13(12)17(19(18)22(24)26)15-10-6-5-9-14(15)16/h3-11,16-20H,1-2H3,(H,27,28)

InChI Key

AKFSMLYJKZHSPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35

Origin of Product

United States

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